Isoamyl gallate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoamyl gallate can be synthesized through the esterification of gallic acid with isoamyl alcohol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by esterifying gallic acid with isoamyl alcohol in the presence of an acid catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the ester group to an alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Isoamyl gallate exhibits significant antioxidant activity, making it valuable in food preservation. Its ability to scavenge free radicals helps prevent the oxidation of fats and oils, thereby extending shelf life and preventing rancidity. This property is crucial not only in food science but also in cosmetic formulations where oxidative stability is essential.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been shown to enhance the susceptibility of bacteria such as Staphylococcus aureus to β-lactam antibiotics, suggesting its potential as a synergistic agent in antibiotic therapies . The compound's efficacy varies with the length of the alkyl chain, with optimal activity observed at certain chain lengths .

Cytotoxicity Against Cancer Cells

This compound has demonstrated moderate cytotoxicity against various cancer cell lines. In vitro studies have reported IC50 values of 58.11 µg/mL against MCF-7 breast cancer cells . This suggests that this compound could be further developed as a therapeutic agent for cancer treatment. Below is a summary of cytotoxicity findings:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 58.11 |

| Heptyl Gallate | MCF-7 | 25.94 |

| Octyl Gallate | MCF-7 | 42.34 |

These results indicate that this compound and related compounds may serve as promising candidates for cancer therapies .

Electrochemical Applications

Studies have explored the electrochemical properties of this compound, particularly in metal complexation. Research using cyclic voltammetry has shown that this compound can form complexes with metal ions, which may have implications for its use in sensors or catalysis . The interaction between metal ions and phenolic hydroxyl groups enhances the electrochemical behavior of these complexes.

Enzymatic Reactions

This compound has been investigated for its role in enzymatic reactions, particularly sulfation processes where it acts as a substrate for sulfotransferases . This property could be leveraged in biochemical assays or therapeutic applications where sulfated derivatives are beneficial.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound compared to other alkyl gallates. The results indicated that this compound effectively inhibited lipid peroxidation in food matrices, confirming its potential as a natural preservative.

Case Study 2: Antimicrobial Synergy

In a clinical setting, this compound was tested alongside β-lactam antibiotics against MRSA strains. The findings revealed that this compound significantly lowered the minimum inhibitory concentration (MIC) of antibiotics, supporting its use as an adjunctive therapy in treating resistant bacterial infections .

Mecanismo De Acción

Isoamyl gallate exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with molecular targets such as enzymes and receptors involved in oxidative stress pathways. By modulating these pathways, this compound can exert protective effects against various diseases .

Comparación Con Compuestos Similares

Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.

Butyl gallate: Similar to isoamyl gallate but with a different alkyl group, also used as an antioxidant.

Ethyl gallate: A smaller ester of gallic acid, with similar antioxidant properties.

Uniqueness: this compound is unique due to its specific alkyl group, which can influence its solubility, reactivity, and overall effectiveness as an antioxidant. Compared to other gallates, this compound may offer different solubility profiles and interaction potentials with various substrates, making it suitable for specific applications .

Actividad Biológica

Isoamyl gallate is a derivative of gallic acid that has garnered attention for its diverse biological activities, including antioxidant, antibacterial, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

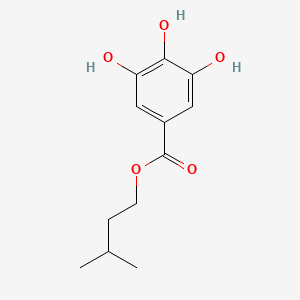

This compound, chemically known as isoamyl 3,4,5-trihydroxybenzoate, is characterized by its ester bond between isoamyl alcohol and gallic acid. This structural feature contributes to its unique biological activities compared to other gallate derivatives.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. Antioxidants neutralize free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases.

- Mechanism : The antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing further cellular damage. Studies indicate that this compound can scavenge various free radicals effectively .

Antibacterial Activity

Recent studies highlight this compound's potential as an antibacterial agent. It has been shown to inhibit the growth of several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Inhibition of CysE : this compound acts as an inhibitor of serine O-acetyltransferase (CysE), an enzyme critical for L-cysteine biosynthesis in bacteria. This inhibition leads to a significant reduction in intracellular levels of L-cysteine and associated metabolites, which are vital for bacterial survival .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains range significantly, indicating its effectiveness at low concentrations. For instance, it has shown potent activity against MRSA with MIC values comparable to other alkyl gallates .

Cytotoxicity Against Cancer Cells

This compound has demonstrated moderate cytotoxicity against various cancer cell lines, particularly breast cancer cells (MCF-7).

- IC50 Values : In vitro studies report an IC50 value of 58.11 µg/mL for this compound against MCF-7 cells, suggesting promising potential for development as a therapeutic agent in cancer treatment .

Comparative Cytotoxicity Table

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | 58.11 | MCF-7 |

| Heptyl Gallate | 25.94 | MCF-7 |

| Octyl Gallate | 42.34 | MCF-7 |

| Gallic Acid | 166.90 | MCF-7 |

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various alkyl gallates revealed that this compound exhibited significant cytotoxic effects on breast cancer cells compared to other derivatives like butyl and methyl gallate .

- Antimicrobial Synergy : Research indicated that this compound enhances the susceptibility of MRSA to β-lactam antibiotics, suggesting its potential use in combination therapies to combat antibiotic resistance .

- Sulfation Studies : this compound was found to be rapidly sulfated using p-nitrophenylsulfate as a donor substrate, which may influence its pharmacokinetics and bioactivity .

Propiedades

IUPAC Name |

3-methylbutyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(2)3-4-17-12(16)8-5-9(13)11(15)10(14)6-8/h5-7,13-15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMTWYWCLVMFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179558 | |

| Record name | Isopentyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-02-4 | |

| Record name | Isoamyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0N2645G7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antibacterial properties of isoamyl gallate?

A: Research suggests that this compound demonstrates antibacterial activity against various Vibrio and Aeromonas species. [] Studies reveal its effectiveness against Vibrio vulnificus, V. mimicus, V. parahaemolyticus, and Aeromonas sobria. [] This antibacterial action is attributed to this compound being bactericidal at its minimum inhibitory concentration (MIC), unlike some other polyphenols like penta-O-galloyl-β-D-glucose (PGG). [] Interestingly, combining this compound with kanamycin significantly reduces the MIC of kanamycin against V. vulnificus and V. mimicus. []

Q2: How does the structure of this compound contribute to its antioxidant activity?

A: this compound's antioxidant activity is largely attributed to its phenolic hydroxyl groups, a characteristic shared with other potent antioxidants like propyl gallate and butylated hydroxyanisole (BHA). [, , ] These hydroxyl groups can donate hydrogen atoms to free radicals, effectively neutralizing them and interrupting the chain reaction of lipid oxidation. []

Q3: How does the pH of the environment affect the anti-botulinal activity of this compound?

A: Studies show that the anti-botulinal activity of this compound is influenced by the presence and pH of phosphate buffer. [] In a prereduced Thiotone-yeast extract-glucose (TYG) broth, adding phosphate buffer at pH 7.0 enhances the inhibitory effect of this compound on Clostridium botulinum. [] This suggests that the pH of the environment plays a crucial role in optimizing the compound's efficacy against this bacterium.

Q4: Can this compound be used to stabilize vitamins in food products?

A: Research suggests that this compound might be a suitable antioxidant for stabilizing vitamins in food products. [] Studies demonstrate that the degradation of vitamins, often accelerated by oxidized fatty acids and lipid peroxidation products, can be mitigated by incorporating antioxidants like this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.